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Monosodium L-aspartate - 34345-47-6

Monosodium L-aspartate

Catalog Number: EVT-355260
CAS Number: 34345-47-6
Molecular Formula: C4H7NO4
Molecular Weight: 133.10 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
L-aspartic acid is the L-enantiomer of aspartic acid. It has a role as an Escherichia coli metabolite, a mouse metabolite and a neurotransmitter. It is an aspartate family amino acid, a proteinogenic amino acid, an aspartic acid and a L-alpha-amino acid. It is a conjugate acid of a L-aspartate(1-). It is an enantiomer of a D-aspartic acid.
One of the non-essential amino acids commonly occurring in the L-form. It is found in animals and plants, especially in sugar cane and sugar beets. It may be a neurotransmitter.
L-Aspartic acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Aspartic acid is a natural product found in Streptomyces akiyoshiensis, Pinus densiflora, and other organisms with data available.
Aspartic Acid is a non-essential amino acid in humans, Aspartic Acid has an overall negative charge and plays an important role in the synthesis of other amino acids and in the citric acid and urea cycles. Asparagine, arginine, lysine, methionine, isoleucine, and some nucleotides are synthesized from aspartic acid. Aspartic acid also serves as a neurotransmitter. (NCI04)
Overview

Monosodium L-aspartate is a sodium salt of the amino acid L-aspartic acid, commonly used as a flavor enhancer in food products. It is often found in processed foods and is known for its ability to enhance the umami taste, similar to monosodium glutamate. This compound is classified as a food additive and is recognized for its safety by various health authorities when consumed within recommended limits.

Source

Monosodium L-aspartate can be derived from natural sources, primarily through the fermentation of carbohydrates using specific strains of bacteria. The primary source of L-aspartic acid itself is protein-rich foods such as meat, fish, eggs, dairy products, and certain plant-based sources like legumes and nuts.

Classification

Monosodium L-aspartate falls under the category of flavor enhancers and food additives. It is classified by the Food and Drug Administration as Generally Recognized As Safe (GRAS) when used in appropriate amounts. The International Organization for Standardization also recognizes it under food additive codes.

Synthesis Analysis

Methods

Monosodium L-aspartate can be synthesized through several methods:

  1. Fermentation Process: This is the most common method, where microorganisms such as Corynebacterium glutamicum are used to ferment sugars into amino acids.
  2. Chemical Synthesis: This involves the reaction of L-aspartic acid with sodium hydroxide or sodium bicarbonate to form monosodium L-aspartate.

Technical Details

The fermentation process typically involves:

  • Culturing bacteria in a nutrient-rich medium.
  • Controlling pH and temperature to optimize amino acid production.
  • Isolating monosodium L-aspartate through crystallization or filtration.

In chemical synthesis, the reaction can be represented as follows:

L aspartic acid+NaOHMonosodium L aspartate+H2O\text{L aspartic acid}+\text{NaOH}\rightarrow \text{Monosodium L aspartate}+\text{H}_2\text{O}
Molecular Structure Analysis

Structure

Monosodium L-aspartate has a molecular formula of C4H6N1O4NaC_4H_6N_1O_4Na. Its structure consists of an aspartate moiety with a sodium ion associated with one of the carboxyl groups.

Data

  • Molecular Weight: Approximately 173.18 g/mol
  • IUPAC Name: Sodium (2S)-2-amino-4-carbamoylbutanoate
  • Structural Formula: The compound contains two carboxylic acid groups, one of which is deprotonated and associated with a sodium ion.
Chemical Reactions Analysis

Reactions

Monosodium L-aspartate can participate in various chemical reactions, primarily involving:

  • Hydrolysis: In aqueous solutions, it can undergo hydrolysis to release L-aspartic acid and sodium ions.
  • Decarboxylation: Under certain conditions, it may lose carbon dioxide.

Technical Details

The hydrolysis reaction can be represented as follows:

Monosodium L aspartate+H2OL aspartic acid+Na+\text{Monosodium L aspartate}+\text{H}_2\text{O}\rightarrow \text{L aspartic acid}+\text{Na}^+
Mechanism of Action

Process

The mechanism through which monosodium L-aspartate enhances flavor involves:

  • Binding to specific receptors on taste buds that detect umami flavors.
  • Enhancing the perception of savory taste in food products.

Data

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder
  • Solubility: Highly soluble in water
  • Taste: Umami flavor profile

Chemical Properties

  • pH: Typically neutral when dissolved in water.
  • Stability: Stable under normal storage conditions but may degrade under extreme heat or acidic environments.

Relevant analyses indicate that monosodium L-aspartate remains stable during cooking processes commonly used in food preparation.

Applications

Scientific Uses

Monosodium L-aspartate is primarily used in:

  • Food Industry: As a flavor enhancer in soups, sauces, snacks, and processed foods.
  • Nutritional Supplements: Occasionally included in formulations aimed at enhancing athletic performance due to its role in amino acid metabolism.
  • Research: Studied for its effects on taste perception and potential applications in reducing sodium intake while maintaining flavor quality.
Synthesis and Biosynthetic Pathways of Monosodium L-Aspartate

Chemical Synthesis Methodologies and Optimization Strategies

Monosodium L-aspartate is industrially synthesized via acid-base neutralization between L-aspartic acid and sodium hydroxide. The reaction proceeds under strict stoichiometric control (typically 1:1 molar ratio) to prevent disodium salt formation. The process involves dissolving L-aspartic acid in aqueous medium, followed by gradual addition of sodium hydroxide (20-25% w/v) at 40-60°C, maintaining pH between 5.5-6.5 to ensure selective monosodium salt crystallization [6] [9]. Post-neutralization, the solution is concentrated under vacuum and cooled to 10-15°C for crystallization. The crystals are then centrifuged, washed with cold ethanol, and dried at 60°C, yielding >98% pure monosodium L-aspartate with characteristic columnar crystal morphology [9].

Catalytic optimization focuses on improving precursor synthesis. The dominant industrial method employs aspartase (L-aspartate ammonia-lyase, EC 4.3.1.1) immobilized on polymeric supports to catalyze fumarate amination. Engineered E. coli cells expressing thermostable aspartase mutants achieve conversion yields exceeding 95% at substrate concentrations of 1.5M fumarate. Process enhancements include:

  • Continuous fixed-bed reactors with substrate recycling to overcome equilibrium limitations
  • Cation exchange chromatography for downstream separation
  • pH-stat control (pH 8.5) using gaseous ammonia to minimize byproducts [1]

Table 1: Optimization Strategies for Aspartase-Catalyzed L-Aspartate Synthesis

ParameterConventional ProcessOptimized ProcessImpact
Temperature37°C50°C30% reaction rate increase
ImmobilizationCell entrapmentCovalent binding5x operational stability (120 days)
Substrate Loading0.8M fumarate1.8M fumarate55% productivity increase
Space Velocity2 h⁻¹5 h⁻¹150% throughput improvement

Alternative chemical routes include catalytic amination of oxaloacetate derivatives using transaminases, though this method faces challenges in cofactor regeneration. Maleate isomerization-aspartation cascades show promise, where engineered E. coli co-expressing maleate cis-trans isomerase (MaiA) and aspartase enables direct conversion of maleate to L-aspartate with 98.4% conversion efficiency at 3.15M product concentration [2]. This one-pot system eliminates intermediate purification steps, reducing production costs by ~30% compared to fumarate-based processes.

Microbial Biosynthesis via Engineered Enzymatic Pathways

Microbial production leverages recombinant expression of aspartate biosynthetic enzymes in bacterial hosts. The core pathway involves oxaloacetate transamination catalyzed by aspartate aminotransferase (AspC, EC 2.6.1.1) using glutamate as amine donor. E. coli strains are engineered to overexpress:

  • Phosphoenolpyruvate carboxylase (ppc) to enhance oxaloacetate supply
  • Aspartate transaminase (aspC) to drive carbon flux toward aspartate
  • Glutamate dehydrogenase (gdhA) to maintain amine donor pools [1]

Metabolic engineering focuses on overcoming regulatory constraints:

  • Deletion of sdhCAB (succinate dehydrogenase) prevents TCA cycle diversion
  • Knockout of ldhA/avtA minimizes lactate/alanine byproducts
  • Attenuation of pykF (pyruvate kinase) redirects phosphoenolpyruvate toward oxaloacetate
  • Introduction of NADH-dependent aspartate dehydrogenase (aspDH) creates ATP-independent pathway [1]

Table 2: Performance of Engineered Microbial Strains for L-Aspartate Production

StrainGenetic ModificationsSubstrateTiter (g/L)Yield (g/g)Reference
E. coli XAR31ppc↑, aspC↑, pck↑, glk↑, byproduct genes↓Glucose33.10.39 [1]
C. glutamicum SLV pEKEx3-aspBsdhCAB↓, ldhA↓, avtA↓, aspB↑Glucose5.720.75 [1]
E. coli pMA-RBS4-G27A/G171AMaiA↑, AspA↑, byproduct pathways↓Maleate419.80.72 [2]
Recombinant E. coli (ectoine)ectABC↑ from H. elongataAspartate25.1*0.45* [4]

Note: Data reflects ectoine production from aspartate precursor [4]

Whole-cell biocatalysis enables direct monosodium L-aspartate synthesis. Recombinant E. coli expressing codon-optimized aspA from thermophiles achieves >90% conversion at 100g/L fumarate loading. Process innovations include:

  • Cell recycling systems maintaining >80% productivity through 5 batches
  • Semi-permeable membranes for continuous ammonium supplementation
  • Electrodialysis integration for simultaneous product separation and pH control [1] [4]

The aspartate-derived value chain is exemplified in ectoine biosynthesis, where E. coli expressing ectABC from Halomonas elongata converts aspartate and glycerol to ectoine at 25.1g/L with biomass productivity of 4048mg/g DCW. This demonstrates efficient channeling of aspartate carbon skeletons into heterocyclic derivatives [4].

Comparative Analysis of Synthetic vs. Biocatalytic Production Efficiency

Economic metrics reveal fundamental process differences:

  • Chemical synthesis capitalizes on high volumetric productivities (419.8g/L from maleate) and rapid reaction kinetics (40-minute completion). However, it depends on petrochemical-derived fumarate/maleate, creating vulnerability to oil price fluctuations. Downstream purification accounts for 60-70% of total production costs due to stringent crystallization requirements for food/pharma grades [1] [2].
  • Biocatalytic routes using glucose offer renewable feedstock advantage but face lower space-time yields (0.3-0.5g/L/h) due to microbial growth requirements. The theoretical maximum carbon yield from glucose is 1.48g aspartate/g glucose via the reductive TCA branch, but reported yields are ≤0.39g/g due to competing pathways and energy maintenance costs [1].

Table 3: Sustainability Metrics Across Production Platforms

MetricChemical SynthesisFermentationWhole-Cell Biocatalysis
Feedstock OriginPetrochemicalAgriculturalAgricultural/Petrochemical
Energy Intensity (MJ/kg)85-110140-18070-90
E-factor (kg waste/kg product)8-1215-253-6
Carbon Efficiency (%)88-9235-4575-85
Capital ExpenditureHighVery HighModerate

Strategic technology selection depends on application requirements:

  • Pharmaceutical-grade material favors enzymatic synthesis from fumarate due to superior enantiopurity (>99.9% ee) and absence of biological contaminants
  • Food/bulk applications increasingly adopt fermentation routes using Corynebacterium glutamicum strains with deregulated aspartokinase feedback inhibition. Recent advances in continuous fermentation with cell retention devices improve volumetric productivity to 2.5g/L/h, narrowing the gap with chemical methods [1] [8]
  • Hybrid processes show emerging potential, exemplified by electrochemical maleate synthesis from biomass-derived furans coupled with enzymatic conversion to aspartate. This approach could reduce the carbon footprint by 50% compared to petrochemical routes while maintaining high titers [2] [10]

Scale-up challenges persist across platforms:

  • Enzymatic processes require expensive cofactor regeneration systems despite aspartase not needing exogenous cofactors
  • Fermentation faces oxygen transfer limitations in high-cell-density cultures (>100g DCW/L)
  • Crystallization control remains critical for monohydrate formation, with sodium aspartate solutions showing water solubility of 631.7g/L at 20°C and diffusion coefficients of 1.08×10⁻⁹ m²/s in aqueous systems [7]

Future advancements will likely integrate systems metabolic engineering of serine-insensitive aspartokinase mutants and continuous biotransformation with membrane-based separations to achieve >90% yields from sucrose while reducing wastewater generation by 40% compared to current industrial practices.

Properties

CAS Number

34345-47-6

Product Name

Monosodium L-aspartate

IUPAC Name

(2S)-2-aminobutanedioic acid

Molecular Formula

C4H7NO4

Molecular Weight

133.10 g/mol

InChI

InChI=1S/C4H7NO4/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H,6,7)(H,8,9)/t2-/m0/s1

InChI Key

CKLJMWTZIZZHCS-REOHCLBHSA-N

SMILES

C(C(C(=O)[O-])N)C(=O)O.[Na+]

Solubility

1 g in 222.2 ml water at 20 °C; 1 g in 149.9 ml water at 30 °C; more sol in salt soln; sol in acids, alkalies
Insoluble in ethanol, ethyl ether, benzene; soluble in dilute HCl, pyridine
In water, 5,360 mg/L at 25 °C
5.39 mg/mL
Solubility in water, g/100ml: 0.45
Slightly soluble in water; Insoluble in ether
Insoluble (in ethanol)

Canonical SMILES

C(C(C(=O)O)N)C(=O)O

Isomeric SMILES

C([C@@H](C(=O)O)N)C(=O)O

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